

Synthesis of Fmoc-L- β -methylisoleucine: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-L-b-methylisoleucine*

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This technical guide provides a comprehensive overview of the synthesis of Fmoc-L- β -methylisoleucine, a valuable non-proteinogenic amino acid derivative utilized in peptide synthesis and drug discovery. The document details the synthetic pathway from a chiral precursor to the final Fmoc-protected amino acid, including experimental protocols and characterization data.

Overview

Fmoc-L- β -methylisoleucine is a crucial building block in the synthesis of modified peptides. The presence of a β -methyl group on the isoleucine side chain introduces conformational constraints that can enhance metabolic stability and biological activity. This guide outlines a two-stage synthesis: first, the diastereoselective synthesis of the L- β -methylisoleucine core, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Optical Rotation [α] _D (c=1, DMF)
L-β-methylisoleucine	C ₇ H ₁₅ NO ₂	145.20	96	Not available	Not available
Fmoc-L-β-methylisoleucine	C ₂₂ H ₂₅ NO ₄	367.44	~90	Not available	-19 ± 2°

Experimental Protocols

Stage 1: Diastereoselective Synthesis of L-β-methylisoleucine

This procedure is adapted from the diastereoselective allylstannane addition to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.

Step 1: Synthesis of (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one

- To a solution of (S)-5,6-dihydro-2H-5-phenyloxazin-2-one in a suitable solvent, add dimethylallyltributylstannane.
- The reaction is catalyzed by a Brønsted acid.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and purify the product using column chromatography to yield (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one.

Step 2: Synthesis of L-β-methylisoleucine

- Hydrogenate the (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one from the previous step under acidic conditions using a palladium catalyst (e.g., Pd(OH)₂ on carbon) at elevated pressure (e.g., 6 atm).

- Following hydrogenation, perform exhaustive acid hydrolysis of the resulting saturated morpholinone using a strong acid such as hydrochloric acid under reflux.
- The resulting amino acid salt (L- β -methylisoleucine•HCl) is then neutralized. This can be achieved by ion-exchange chromatography, eluting with a basic solution (e.g., 2M NH₄OH) to afford the free amino acid, L- β -methylisoleucine.^[1]
- A high yield of 96% over the two steps (hydrogenation and hydrolysis) has been reported for this conversion.^[1]

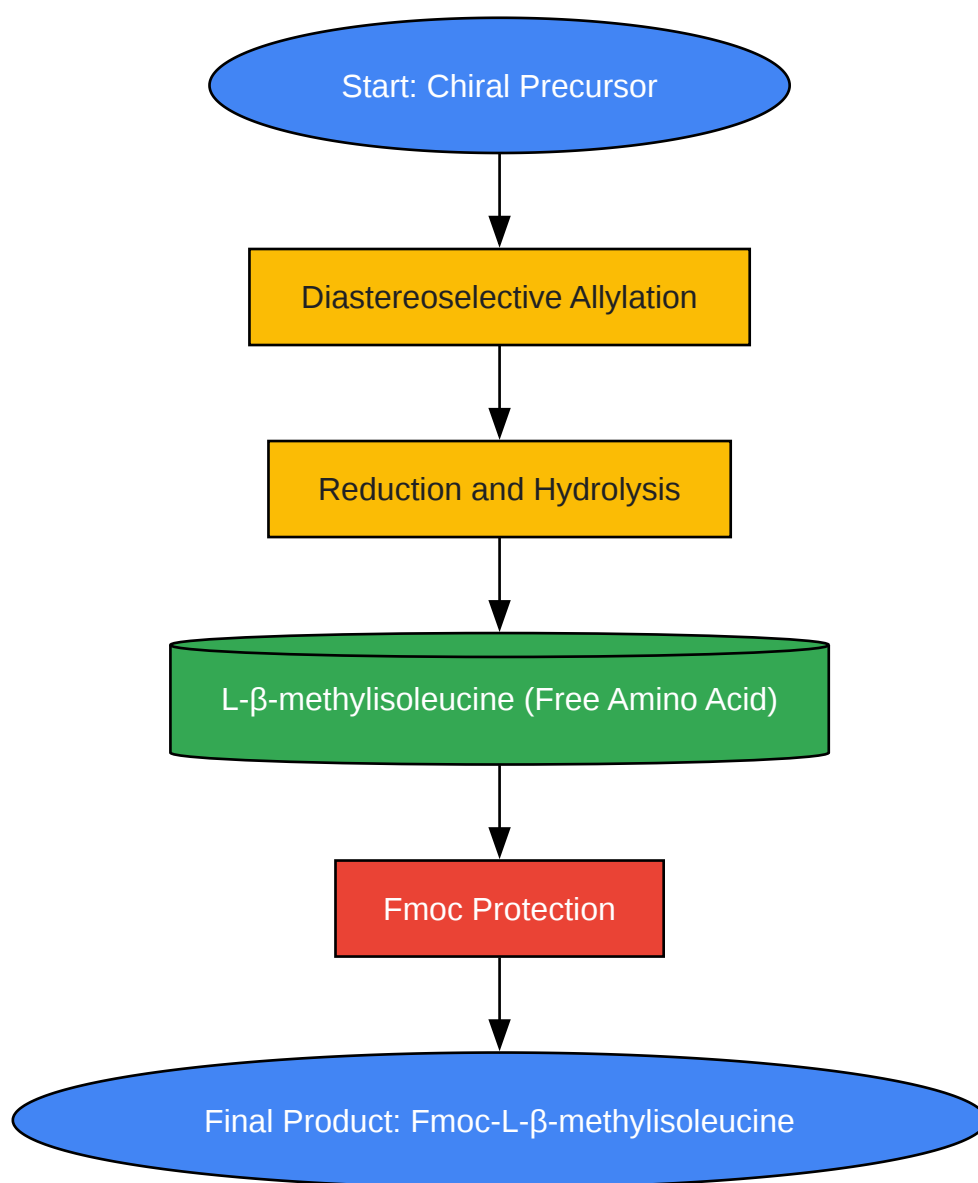
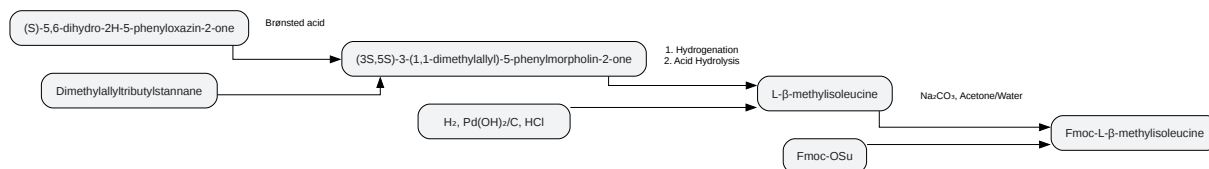
Stage 2: Fmoc Protection of L- β -methylisoleucine

This protocol is a general procedure for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu).

- Dissolve L- β -methylisoleucine in a 10% solution of sodium carbonate in water.
- In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone or dioxane.
- Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.
- Continue stirring the reaction mixture for several hours (typically 4-24 hours) and monitor the progress by TLC.
- After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
- Acidify the aqueous layer to a pH of approximately 2 using 1 M HCl.
- Extract the precipitated Fmoc-L- β -methylisoleucine with a suitable organic solvent such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-L- β -methylisoleucine.

Visualization of the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for Fmoc-L- β -methylethylisoleucine.



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References

- 1. Fmoc-L- β -methyl-isoleucine | lookchem [lookchem.com]
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